e-64

Description

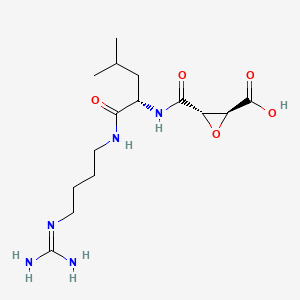

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

66701-25-5 |

|---|---|

Formule moléculaire |

C15H27N5O5 |

Poids moléculaire |

357.41 g/mol |

Nom IUPAC |

(3S)-3-[[1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |

InChI |

InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19)/t9?,10-,11?/m0/s1 |

Clé InChI |

LTLYEAJONXGNFG-YVNMAJEFSA-N |

SMILES |

CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O |

SMILES isomérique |

CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)[C@@H]1C(O1)C(=O)O |

SMILES canonique |

CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O |

Apparence |

Solid powder |

Pictogrammes |

Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

E 64 E-64 L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane N-(N-(L-3-trans-carboxyoxirane-2-carbonyl)-L-leucyl)agmatine |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of E-64

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-64, a natural product isolated from Aspergillus japonicus, is a potent and irreversible inhibitor of a broad spectrum of cysteine proteases. Its high selectivity and low toxicity have established it as a critical tool in protease research and a potential scaffold for therapeutic development. This guide provides a comprehensive overview of the molecular mechanism of this compound, detailed kinetic data, experimental protocols for its characterization, and an exploration of its impact on cellular signaling pathways, including apoptosis and oxidative stress.

Core Mechanism of Action: Covalent Inhibition

This compound's inhibitory activity is rooted in its unique chemical structure, featuring an L-trans-epoxysuccinyl group attached to a modified dipeptide (L-leucylamido-(4-guanidino)butane). The core of its mechanism lies in the irreversible covalent modification of the target enzyme's active site.

The catalytic mechanism of cysteine proteases involves a nucleophilic cysteine residue within a catalytic dyad or triad. This compound acts as a suicide inhibitor. The process unfolds as follows:

-

Initial Binding: this compound first binds non-covalently to the active site of the cysteine protease.

-

Nucleophilic Attack: The highly reactive thiol group (-SH) of the active site cysteine residue performs a nucleophilic attack on one of the carbon atoms of the epoxide ring of this compound.

-

Covalent Bond Formation: This attack results in the opening of the epoxide ring and the formation of a stable thioether bond between the inhibitor and the enzyme.

-

Irreversible Inactivation: The formation of this covalent adduct permanently blocks the active site, rendering the enzyme catalytically inactive.

This irreversible binding is highly specific to cysteine proteases, as this compound does not significantly inhibit other classes of proteases, such as serine or aspartic proteases.

Quantitative Inhibition Data

The potency of this compound is quantified by its inhibition constants (Ki) and second-order rate constants (kinact/Ki), which reflect the initial binding affinity and the rate of covalent modification, respectively. Below is a summary of reported inhibitory constants for this compound against various cysteine proteases.

| Enzyme | Organism/Tissue | IC50 (nM) | kinact/Ki (M-1s-1) |

| Papain | Carica papaya | 9[1] | - |

| Cathepsin B | Human | - | - |

| Cathepsin K | Human | 1.4[2] | - |

| Cathepsin L | Human | 2.5[2] | - |

| Cathepsin S | Human | 4.1[2] | - |

| Calpain | - | - | - |

Note: A comprehensive table of both Ki and kinact values is challenging to compile from existing literature as different studies report varying parameters. The IC50 values are indicative of potency but are assay-dependent.

Experimental Protocols

Determination of Irreversible Inhibition Kinetics (kinact and Ki)

The determination of the kinetic parameters for an irreversible inhibitor like this compound typically involves a two-step process: measuring the observed rate of inactivation (kobs) at various inhibitor concentrations, followed by a secondary plot to determine kinact and Ki.

Materials:

-

Purified cysteine protease of interest

-

This compound (stock solution in a suitable solvent, e.g., DMSO or water)

-

Fluorogenic or chromogenic substrate for the target protease

-

Assay buffer (e.g., sodium phosphate or Tris-HCl at optimal pH for the enzyme)

-

Microplate reader (fluorescence or absorbance)

-

96-well black, flat-bottom plates (for fluorescent assays) or clear plates (for colorimetric assays)

Procedure:

-

Enzyme and Substrate Optimization:

-

Determine the optimal concentration of the enzyme that yields a linear reaction rate over a defined time period.

-

Determine the Km of the substrate for the enzyme to decide on a suitable substrate concentration for the inhibition assay (typically at or below Km).

-

-

Determination of kobs:

-

Prepare a series of dilutions of this compound in assay buffer. It is crucial to have a range of concentrations that result in a measurable decrease in enzyme activity over time.

-

In a 96-well plate, add the assay buffer and the this compound dilutions.

-

Initiate the reaction by adding the enzyme to each well.

-

At various time points (e.g., 0, 5, 10, 20, 30 minutes), add the substrate to initiate the enzymatic reaction.

-

Immediately measure the initial reaction velocity (rate of product formation) using the microplate reader.

-

For each this compound concentration, plot the natural logarithm of the remaining enzyme activity (or reaction rate) against the pre-incubation time.

-

The negative of the slope of this plot gives the observed inactivation rate constant (kobs) for that inhibitor concentration.

-

-

Determination of kinact and Ki:

-

Plot the calculated kobs values against the corresponding this compound concentrations.

-

Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors using non-linear regression analysis: kobs = kinact * [I] / (Ki + [I]) Where:

-

kinact is the maximal rate of inactivation.

-

Ki is the inhibitor concentration that gives half-maximal inactivation.

-

[I] is the inhibitor concentration.

-

-

The second-order rate constant (kinact/Ki), which represents the efficiency of the inhibitor, can be calculated from the fitted parameters.

-

Impact on Cellular Signaling Pathways

Beyond its direct enzymatic inhibition, this compound has been shown to modulate critical cellular signaling pathways, primarily through its impact on lysosomal and cytosolic cysteine proteases. The two most prominent downstream effects are the induction of oxidative stress and apoptosis.

Induction of Oxidative Stress

Inhibition of certain cysteine proteases by this compound can disrupt cellular homeostasis, leading to an increase in reactive oxygen species (ROS). This is often a consequence of mitochondrial dysfunction. The proposed mechanism involves:

-

Disruption of Autophagy: Cysteine proteases like cathepsins are essential for lysosomal degradation and autophagy. Inhibition of these proteases can lead to the accumulation of damaged mitochondria.

-

Mitochondrial Dysfunction: Damaged mitochondria are a primary source of ROS. The electron transport chain can become uncoupled, leading to the leakage of electrons and the formation of superoxide anions.

-

Depletion of Antioxidants: The resulting oxidative stress can deplete cellular antioxidant stores, such as reduced glutathione (GSH), further exacerbating the damage.

Induction of Apoptosis

The cellular stress induced by this compound can ultimately trigger programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and potentially extrinsic pathways.

-

Mitochondrial Pathway (Intrinsic): The accumulation of ROS and mitochondrial damage can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.

-

Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and ATP, forms the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

-

Role of Calpains: Calpains, another class of cysteine proteases inhibited by this compound, are also involved in apoptosis. Their inhibition can have complex, context-dependent effects on cell death pathways.

Conclusion

This compound is a powerful and specific tool for the study of cysteine proteases. Its mechanism of irreversible covalent inhibition is well-characterized and provides a basis for its utility in both basic research and as a starting point for drug design. The downstream effects of this compound on cellular signaling, particularly the induction of oxidative stress and apoptosis, highlight the critical roles of cysteine proteases in maintaining cellular homeostasis. A thorough understanding of its kinetic properties and cellular effects is essential for its effective application in scientific and therapeutic contexts.

References

E-64 Protease Inhibitor: A Comprehensive Technical Guide on its Discovery, History, and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the E-64 protease inhibitor, a cornerstone tool in the study of cysteine proteases. From its discovery in a fungal culture to its widespread application in biochemistry and cell biology, this document details the history, mechanism of action, and practical applications of this compound. The guide includes a comprehensive compilation of its inhibitory constants against various proteases, detailed experimental protocols for its use, and visualizations of key signaling pathways affected by its activity. This resource is intended to serve as a valuable reference for researchers and professionals in the fields of enzymology, drug discovery, and molecular biology.

Discovery and History

The story of this compound begins in 1978, with the work of Kazunori Hanada and his colleagues at Taisho Pharmaceutical Co., Ltd. in Japan. In their search for novel protease inhibitors from microbial sources, they isolated a potent inhibitor of thiol proteases from a solid culture of Aspergillus japonicus TPR-64, a fungus freshly isolated from a soil sample.[1][2] They named this new compound this compound.[1][2]

Initial characterization revealed this compound to be a neutral compound with the empirical formula C15H27N5O5 and a molecular weight of 357.[1][2] It was found to be a highly specific and potent irreversible inhibitor of cysteine proteases such as papain and cathepsin B, combining with them in an equimolecular and irreversible manner.[1][2] Notably, this compound showed no inhibitory activity against serine proteases (with the exception of trypsin), aspartic proteases, or metalloproteases, highlighting its specificity for cysteine proteases.[3][4] This specificity, combined with its low toxicity, immediately suggested its potential as a valuable tool for studying the physiological roles of cysteine proteases.[3]

Mechanism of Action

This compound is a member of the epoxysuccinyl peptide family of inhibitors. Its inhibitory activity is attributed to the presence of a trans-epoxysuccinyl group in its structure. The mechanism of irreversible inhibition involves the formation of a stable thioether bond between the C2 or C3 atom of the epoxide ring of this compound and the thiol group of the active site cysteine residue of the target protease. This covalent modification permanently inactivates the enzyme.[3]

The specificity of this compound for cysteine proteases is a result of its peptide-like structure, which allows it to bind to the active site cleft of the enzyme in a substrate-like manner. The leucyl-agmatine portion of the molecule interacts with the S2 and S3 subsites of the protease, positioning the epoxide ring for nucleophilic attack by the active site cysteine.

Quantitative Inhibition Data

The efficacy of this compound as a cysteine protease inhibitor is demonstrated by its low inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following table summarizes the inhibitory activity of this compound against a range of common cysteine proteases.

| Protease | Organism/Tissue Source | Ki | IC50 |

| Papain | Carica papaya | 9 nM[4] | |

| Cathepsin B | Human | ||

| Cathepsin H | Human | ||

| Cathepsin K | Human | 1.4 nM | |

| Cathepsin L | Human | 2.5 nM | |

| Cathepsin S | Human | 4.1 nM | |

| Calpain-1 (µ-calpain) | |||

| Calpain-2 (m-calpain) | |||

| Ficin | Ficus species | ||

| Bromelain | Ananas comosus |

Note: This table is a compilation of data from various sources and experimental conditions may vary. Researchers should consult the primary literature for specific experimental details.

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound protease inhibitor.

General Fluorometric Cysteine Protease Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of this compound against a cysteine protease using a fluorogenic substrate.

Materials:

-

Purified cysteine protease

-

This compound stock solution (e.g., 1 mM in DMSO or water)

-

Fluorogenic cysteine protease substrate (e.g., Z-Phe-Arg-AMC, Z-Arg-Arg-AMC)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 6.5, containing 10 mM DTT and 1 mM EDTA)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Dilute the purified cysteine protease to the desired working concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Inhibitor Preparation: Prepare a series of dilutions of the this compound stock solution in assay buffer. The final concentrations should bracket the expected IC50 value.

-

Incubation: In the wells of the 96-well microplate, add the diluted enzyme solution. Then, add the various concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor (assay buffer only). Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.

-

Substrate Addition: Following the incubation period, add the fluorogenic substrate to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or below the Km value for the enzyme.

-

Kinetic Measurement: Immediately place the microplate in the fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 365/450 nm for AMC).

-

Data Analysis: Determine the initial reaction velocities (slopes of the fluorescence versus time curves) for each inhibitor concentration. Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Active Site Titration of Cysteine Proteases with this compound

This protocol is used to determine the concentration of active cysteine protease in a sample.

Materials:

-

Cysteine protease sample of unknown active concentration

-

Standardized this compound solution of known concentration

-

Fluorogenic cysteine protease substrate

-

Assay buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Prepare a fixed dilution of the cysteine protease sample in assay buffer.

-

Inhibitor Titration: Prepare a series of dilutions of the standardized this compound solution in assay buffer.

-

Incubation: In the wells of the microplate, mix the diluted enzyme with the different concentrations of this compound. Include a control well with no this compound. Incubate for a time sufficient to ensure complete reaction between the active enzyme and the inhibitor (e.g., 30 minutes).

-

Substrate Addition and Measurement: Add the fluorogenic substrate to all wells and measure the residual enzyme activity as described in the general inhibition assay protocol.

-

Data Analysis: Plot the residual enzyme activity (reaction velocity) against the molar concentration of this compound. The data should yield a straight line that intersects the x-axis. The x-intercept represents the molar concentration of active enzyme in the assay well.[5][6]

Determination of the Inhibition Constant (Ki) for an Irreversible Inhibitor

For an irreversible inhibitor like this compound, the inhibition constant, Ki, is determined by measuring the rate of inactivation (kobs) at different inhibitor concentrations.

Materials:

-

Purified cysteine protease

-

This compound stock solution

-

Fluorogenic substrate

-

Assay buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme-Inhibitor Incubation: In a series of tubes, pre-incubate the enzyme at a fixed concentration with various concentrations of this compound in assay buffer.

-

Time-Course Sampling: At different time points during the incubation, withdraw an aliquot from each tube and dilute it into a solution containing the fluorogenic substrate to measure the remaining enzyme activity. The dilution should be large enough to prevent further significant inhibition during the assay.

-

Activity Measurement: Measure the initial rate of substrate hydrolysis for each time point and each inhibitor concentration.

-

Data Analysis: For each this compound concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line is equal to -kobs (the pseudo-first-order rate constant of inactivation).

-

Ki Determination: Plot the calculated kobs values against the corresponding this compound concentrations. For a simple irreversible inhibition mechanism, this plot should be a straight line. The slope of this line is the second-order rate constant (k_inact / K_i). The y-intercept gives k_inact. The Ki can then be calculated.

Signaling Pathways and Experimental Workflows

This compound is a powerful tool for dissecting the roles of cysteine proteases in various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways where this compound-sensitive proteases are involved.

Calpain-Mediated Apoptotic Pathway

Calpains, a family of calcium-dependent cysteine proteases, play a significant role in apoptosis. Their activation can lead to the cleavage of various cellular substrates, contributing to the apoptotic cascade.

Caption: Calpain-mediated apoptosis pathway and the inhibitory effect of this compound.

Cathepsin B-Mediated Apoptotic Pathway

Lysosomal cathepsins, particularly cathepsin B, can be released into the cytosol under cellular stress and trigger apoptosis through the mitochondrial pathway.

Caption: Cathepsin B-mediated apoptosis pathway and the inhibitory effect of this compound.

Experimental Workflow for Studying Protease Inhibition

The following diagram illustrates a typical experimental workflow for investigating the inhibitory effect of a compound like this compound on a specific cysteine protease.

Caption: A generalized workflow for assessing protease inhibition by this compound.

Conclusion

Since its discovery over four decades ago, this compound has remained an indispensable tool for researchers studying the multifaceted roles of cysteine proteases in health and disease. Its high potency, specificity, and irreversible mechanism of action make it an ideal probe for elucidating the functions of these enzymes in complex biological systems. This technical guide has provided a comprehensive overview of the history, mechanism, and practical application of this compound, with the aim of facilitating its effective use in the laboratory. As our understanding of the intricate network of proteases and their inhibitors continues to expand, the utility of well-characterized tools like this compound will undoubtedly continue to be of paramount importance in advancing the frontiers of biomedical research.

References

E-64: An In-depth Technical Guide for Studying Protein Degradation

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

E-64, [L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane], is a potent, irreversible, and highly selective natural inhibitor of cysteine proteases. First isolated from the fungus Aspergillus japonicus in 1978, this compound has become an indispensable tool in cell biology, biochemistry, and pharmacology for elucidating the roles of cysteine proteases in various physiological and pathological processes. Its high specificity for cysteine proteases, with little to no effect on other protease classes such as serine, aspartic, and metalloproteases, makes it an ideal probe for studying pathways where these enzymes are key players.

This technical guide provides a comprehensive overview of this compound, focusing on its application as a tool for studying protein degradation, particularly through the lysosomal and autophagic pathways. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to effectively utilize this compound in their experimental workflows.

Mechanism of Action and Chemical Properties

This compound's inhibitory activity stems from its unique chemical structure, which features a trans-epoxysuccinyl group. This group is the "warhead" that covalently modifies the active site cysteine residue of target proteases.

Mechanism of Irreversible Inhibition:

The inhibition mechanism involves a nucleophilic attack by the thiolate anion of the active site cysteine on one of the electrophilic carbons of the epoxide ring. This results in the formation of a stable thioether bond, leading to the irreversible inactivation of the enzyme.[1] The leucylamido(4-guanidino)butane moiety of this compound contributes to its binding affinity and specificity by interacting with the substrate-binding pockets of the target proteases.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₅H₂₇N₅O₅ |

| Molecular Weight | 357.41 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water (up to 20 mM) and DMSO.[2] |

| Stability | Stable when stored at -20°C. Aqueous solutions should be prepared fresh. |

| CAS Number | 66701-25-5 |

Data Presentation: Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against a wide range of cysteine proteases, particularly those of the papain family (Clan CA). The following table summarizes the inhibitory constants (IC₅₀, Kᵢ, and second-order rate constants) of this compound for several key cysteine proteases. This data is crucial for designing experiments and interpreting results.

| Target Protease | Organism/Source | IC₅₀ (nM) | Kᵢ (µM) | k₂/Kᵢ (M⁻¹s⁻¹) |

| Cathepsin B | Human | - | 5.09 | - |

| Cathepsin K | Human | 1.4[2][3][4] | - | - |

| Cathepsin L | Human | 2.5[2][3][4] | - | - |

| Cathepsin S | Human | 4.1[2][3][4] | - | - |

| Papain | Carica papaya | 9[5][6] | - | - |

| Calpain 1 | Rabbit | - | - | 1.4 x 10⁵ |

| Calpain 2 | Rabbit | - | - | 1.1 x 10⁵ |

Note: IC₅₀ values can vary depending on the assay conditions (e.g., substrate concentration, pH, and temperature). The provided data is for comparative purposes.

Signaling Pathways and Experimental Workflows

This compound is a powerful tool for dissecting the intricate pathways of protein degradation, primarily the autophagy-lysosome pathway. By inhibiting the final degradative steps within the lysosome, this compound allows for the accumulation of autophagic vesicles and their cargo, providing a snapshot of the autophagic flux.

The Autophagy-Lysosome Pathway

Autophagy is a highly conserved cellular process responsible for the degradation of long-lived proteins, protein aggregates, and damaged organelles. The process culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the engulfed material is degraded by lysosomal hydrolases, including a variety of cysteine cathepsins.

Experimental Workflow for Studying Autophagic Flux

A common application of this compound is in the assessment of autophagic flux. By blocking the degradation of autolysosomal content, this compound, often used in combination with other lysosomal inhibitors like pepstatin A or bafilomycin A1, leads to the accumulation of autophagic markers such as LC3-II and p62. An increase in these markers in the presence of the inhibitor compared to its absence is indicative of an active autophagic flux.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study protein degradation.

In Vitro Cathepsin B Activity Assay for Determining this compound Inhibition

This protocol is adapted for determining the inhibitory kinetics of this compound on Cathepsin B.

Materials:

-

Purified human liver Cathepsin B (or other target cysteine protease)

-

This compound

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.0

-

Substrate: Z-Arg-Arg-AMC (or other appropriate fluorogenic substrate)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Enzyme Preparation: Prepare a working solution of Cathepsin B in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

-

Inhibitor Preparation: Prepare a stock solution of this compound in water or DMSO. Create a series of dilutions in Assay Buffer to test a range of final concentrations (e.g., 0-100 nM).

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of Assay Buffer.

-

Add 10 µL of the this compound dilutions (or vehicle control) to the appropriate wells.

-

Add 20 µL of the Cathepsin B working solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

-

Reaction Initiation: Add 20 µL of the substrate solution to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorometric plate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the reaction velocity (rate of fluorescence increase) for each this compound concentration.

-

Plot the percentage of inhibition versus the this compound concentration to determine the IC₅₀ value.

-

For determining the mechanism of inhibition and the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate and this compound. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots. For irreversible inhibitors, a Kitz-Wilson plot can be used to determine the kinetic parameters.

-

Western Blot Analysis of Autophagic Markers (LC3 and p62)

This protocol describes the detection of LC3-I to LC3-II conversion and p62 accumulation in cells treated with this compound.

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete cell culture medium

-

This compound (10 µM final concentration) and Pepstatin A (10 µg/mL final concentration)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer (5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies:

-

Rabbit anti-LC3B (1:1000 dilution)

-

Mouse anti-p62/SQSTM1 (1:1000 dilution)

-

Mouse anti-β-actin (1:5000 dilution, as a loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired autophagy inducer (e.g., starvation by incubating in Earle's Balanced Salt Solution - EBSS) in the presence or absence of this compound (10 µM) and Pepstatin A (10 µg/mL) for 2-4 hours. Include an untreated control group.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel for LC3 detection (to resolve LC3-I and LC3-II) and a 10% gel for p62 and β-actin.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the LC3-II and p62 levels to the β-actin loading control. An accumulation of LC3-II and p62 in the presence of this compound compared to the inducer alone indicates a functional autophagic flux.[7]

Immunofluorescence Staining of LC3 Puncta

This protocol allows for the visualization and quantification of autophagosomes (LC3 puncta) in cells treated with this compound.

Materials:

-

Cells grown on glass coverslips in a 24-well plate

-

This compound (10 µM) and Pepstatin A (10 µg/mL)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% BSA in PBS

-

Primary Antibody: Rabbit anti-LC3B (1:400 dilution)

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (1:1000 dilution)

-

DAPI (for nuclear staining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on coverslips and treat as described in the western blot protocol.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block the cells with Blocking Buffer for 30 minutes at room temperature.

-

Incubate the cells with the primary anti-LC3B antibody in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody in Blocking Buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope.

-

-

Data Analysis: Quantify the number of LC3 puncta per cell. An increase in the number of puncta in the this compound treated cells compared to the inducer-only treated cells indicates an active autophagic flux.

Conclusion

This compound is a powerful and specific tool for researchers studying protein degradation. Its irreversible inhibition of cysteine proteases, particularly the lysosomal cathepsins, allows for the detailed investigation of the autophagy-lysosome pathway. By understanding its mechanism of action and employing the detailed protocols provided in this guide, researchers can effectively utilize this compound to gain valuable insights into the complex cellular processes of protein turnover in both health and disease. This knowledge is critical for the development of novel therapeutic strategies targeting these pathways in a variety of human disorders.

References

- 1. ejh.it [ejh.it]

- 2. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Evolutionarily Conserved Interaction Between LC3 and p62 Selectively Mediates Autophagy-Dependent Degradation of Mutant Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]

The Role of E-64 in Autophagy Research: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the application of E-64 and its derivatives in the study of autophagy.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. A key aspect of studying autophagy is the measurement of autophagic flux, which represents the entire process from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents. This compound, along with its derivatives, has emerged as an indispensable tool for researchers to probe and quantify this dynamic process. This guide provides a comprehensive overview of the role of this compound in autophagy research, including its mechanism of action, detailed experimental protocols, and quantitative data analysis.

Mechanism of Action of this compound

This compound is a potent and irreversible inhibitor of cysteine proteases.[1][2][3] Its primary targets in the context of autophagy are the lysosomal cysteine proteases, such as cathepsin B, K, and L.[4] These enzymes are crucial for the degradation of the cargo delivered to the lysosome by the autophagosome. The cell-permeable derivative of this compound, E-64d, is commonly used in cell culture experiments to effectively block this final degradation step.

By inhibiting these proteases, this compound and E-64d cause an accumulation of autolysosomes, the hybrid organelles formed by the fusion of autophagosomes and lysosomes.[4] This blockage of degradation allows for the measurement of the rate at which autophagosomes are formed and delivered to the lysosome, providing a quantitative measure of autophagic flux.[5] The accumulation of key autophagic marker proteins, such as Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1), can then be quantified to assess changes in autophagic activity.[4][6]

References

- 1. agscientific.com [agscientific.com]

- 2. This compound | Cysteine Protease | Autophagy | Antibacterial | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cathepsin Inhibition-Induced Lysosomal Dysfunction Enhances Pancreatic Beta-Cell Apoptosis in High Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. researchgate.net [researchgate.net]

E-64 Specificity for Cathepsins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of E-64, a potent and irreversible inhibitor of cysteine proteases, with a particular focus on the cathepsin family of enzymes. This document delves into the quantitative aspects of this compound's inhibitory action, details the experimental protocols for its characterization, and illustrates its mechanism of action and experimental workflows through detailed diagrams.

Introduction to this compound and Cathepsins

This compound, L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane, is a natural product first isolated from the fungus Aspergillus japonicus.[1] It is a highly selective and irreversible inhibitor of cysteine proteases.[2] this compound's mechanism of action involves the covalent modification of the active site cysteine residue, forming a stable thioether bond.[1][2] This targeted action makes it an invaluable tool in the study of cysteine protease function and a potential template for therapeutic drug design.[1]

Cathepsins are a diverse family of proteases, primarily located in lysosomes, that play crucial roles in protein degradation and turnover.[3][4] They are classified into cysteine, serine, and aspartic proteases based on their catalytic mechanism.[3] The cysteine cathepsins, including cathepsins B, C, F, H, K, L, O, S, V, W, and X, are involved in a wide array of physiological processes such as immune responses, bone remodeling, and hormone processing.[3][5] Dysregulation of cathepsin activity has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[6]

Quantitative Analysis of this compound Specificity

The inhibitory potency of this compound against various cathepsins is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the available quantitative data for the inhibition of several human cathepsins by this compound.

| Cathepsin | IC50 (nM) | Notes |

| Cathepsin K | 1.4 | Potent inhibition, relevant in bone resorption studies.[2][7] |

| Cathepsin L | 2.5 | Strong inhibition, often used as a positive control.[2][7] |

| Cathepsin S | 4.1 | Effective inhibition, implicated in immune responses.[2][7] |

| Cathepsin B | 6,000 | Weaker inhibition compared to other cysteine cathepsins.[8][9] |

| Cathepsin H | - | Inhibited by this compound, but specific IC50 values are less common.[7][10] |

Note: IC50 values can vary depending on the experimental conditions, including substrate concentration, enzyme source, and buffer composition. The data presented here is for comparative purposes.

Mechanism of Irreversible Inhibition

This compound functions as a mechanism-based inhibitor. Its epoxide ring is the key reactive group that forms a covalent bond with the nucleophilic thiol group of the active site cysteine residue in the target protease.

Caption: Mechanism of this compound covalent inhibition of cysteine proteases.

The reaction proceeds via a nucleophilic attack by the deprotonated thiol of the active site cysteine on one of the epoxide carbons of this compound. This leads to the opening of the epoxide ring and the formation of a stable thioether linkage, rendering the enzyme irreversibly inactive.[1]

Experimental Protocols

Determining the inhibitory potency of this compound against a specific cathepsin requires a well-defined experimental protocol. The following is a generalized methodology for determining the IC50 value of this compound.

Materials and Reagents

-

Recombinant human cathepsin (e.g., Cathepsin S)

-

This compound inhibitor

-

Fluorogenic cathepsin substrate (e.g., Z-VVR-AMC for Cathepsin S)

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.4)

-

Dimethyl sulfoxide (DMSO) for inhibitor dilution

-

96-well black microplate

-

Fluorescence microplate reader

Experimental Workflow

The following diagram outlines the key steps in a typical IC50 determination experiment.

Caption: Experimental workflow for determining the IC50 of this compound.

Detailed Procedure

-

Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. Further dilute these stock solutions into the assay buffer to achieve the final desired concentrations.

-

Enzyme Preparation: Dilute the stock solution of the target cathepsin in the assay buffer to the final working concentration.

-

Assay Plate Setup:

-

Add the diluted this compound solutions to the wells of a 96-well black microplate.

-

Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

-

Add the diluted cathepsin solution to all wells except the negative control.

-

-

Inhibitor Incubation: Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) over time (kinetic assay) or at a fixed time point (endpoint assay).

-

Data Analysis:

-

Subtract the background fluorescence (negative control) from all readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the positive control (100% activity).

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a non-linear regression curve (e.g., a four-parameter logistic model).[9][11]

-

Conclusion

This compound is a potent, irreversible, and broad-spectrum inhibitor of cysteine cathepsins, exhibiting nanomolar efficacy against several key members of this family. Its well-characterized mechanism of action and high specificity make it an indispensable tool for researchers investigating the physiological and pathological roles of cathepsins. The detailed experimental protocols provided in this guide offer a framework for the accurate determination of its inhibitory potency, facilitating further research and potential therapeutic applications targeting cysteine protease activity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. agscientific.com [agscientific.com]

- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin - Wikipedia [en.wikipedia.org]

- 5. JCI - Specialized roles for cysteine cathepsins in health and disease [jci.org]

- 6. The Cathepsin Family in Disease: From Molecular Mechanisms to Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. E 64 | Cathepsin | Tocris Bioscience [tocris.com]

- 8. Inhibition of Cathepsin B by this compound Induces Oxidative Stress and Apoptosis in Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IC50 of this compound for cathepsin B activity. [plos.figshare.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

The Cysteine Protease Inhibitor E-64 and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-64, or L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane, is a natural product first isolated from the fungus Aspergillus japonicus in 1978.[1] It is a potent, irreversible, and highly selective inhibitor of cysteine proteases.[2] Its mechanism of action involves the formation of a stable thioether bond between the epoxide ring of this compound and the thiol group of the active site cysteine residue of the protease.[1] This covalent modification renders the enzyme inactive. The specificity of this compound towards cysteine proteases, with little to no effect on other protease classes such as serine proteases, makes it an invaluable tool in biochemical research and a promising scaffold for the development of therapeutic agents targeting diseases where cysteine protease activity is dysregulated.[2]

This guide provides an in-depth overview of this compound and its key derivatives, focusing on their basic properties, inhibitory activities, and the cellular pathways they modulate.

Core Properties and Derivatives

This compound and its derivatives are characterized by the presence of a trans-epoxysuccinyl group, which serves as the reactive "warhead" for covalent inhibition. The peptide portion of the molecule contributes to its binding affinity and selectivity for different cysteine proteases. Key derivatives of this compound include E-64c (loxistatin acid), E-64d (estatins), and CA074. These analogues have been developed to improve properties such as cell permeability and specificity for particular cysteine proteases, like the cathepsins. For instance, CA074 is a highly specific inhibitor of cathepsin B.[3]

Quantitative Inhibitory Activity

The potency of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values represent the concentration of the inhibitor required to reduce enzyme activity by 50% or the equilibrium constant for the inhibitor-enzyme binding, respectively. For irreversible inhibitors like this compound, the second-order rate constant (k_inact/Ki) is often used to describe the efficiency of inactivation.

| Inhibitor | Target Protease | IC50 (nM) | Ki (nM) | Notes |

| This compound | Cathepsin K | 1.4[4] | - | Potent inhibitor. |

| Cathepsin L | 2.5[4] | - | High affinity. | |

| Cathepsin S | 4.1[4] | - | Strong inhibition. | |

| Cathepsin B | - | - | Also a target.[1][2] | |

| Papain | 9[2] | - | A model cysteine protease. | |

| Calpain | - | - | Inhibited by this compound.[1][2] | |

| CA074 | Cathepsin B | - | - | Highly specific inhibitor.[3] |

Experimental Protocols

Determination of Inhibitory Constants (IC50/Ki) for this compound Derivatives

The following is a generalized protocol for determining the inhibitory potency of this compound and its derivatives against a target cysteine protease.

Materials:

-

Purified target cysteine protease (e.g., Cathepsin B)

-

Fluorogenic substrate for the target protease (e.g., Z-FR-AMC for Cathepsin B)

-

Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)

-

This compound or its derivative of interest, dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate the cysteine protease in the assay buffer to ensure the active site cysteine is in its reduced, active state.

-

Inhibitor Pre-incubation: In the wells of the microplate, add varying concentrations of the this compound derivative to the activated enzyme solution. Include a control with no inhibitor. Allow this pre-incubation to proceed for a defined period to allow for the time-dependent irreversible inhibition to occur.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time using the microplate reader. The rate of substrate cleavage is proportional to the remaining active enzyme concentration.

-

Data Analysis:

-

Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value.

-

For irreversible inhibitors, determination of Ki and k_inact requires more complex kinetic analysis, often involving progress curve analysis at multiple inhibitor and substrate concentrations.

-

Signaling Pathways Modulated by this compound and its Derivatives

Inhibition of cysteine proteases by this compound and its derivatives can have profound effects on various cellular signaling pathways, primarily due to the diverse roles of these proteases in protein degradation, processing, and signaling cascades.

Apoptosis

Cysteine proteases, particularly caspases and certain cathepsins, are key executioners of apoptosis (programmed cell death). However, the inhibition of lysosomal cathepsins by this compound can also induce apoptosis in some cell types, such as in filarial parasites, through mechanisms involving oxidative stress.

Caption: this compound-mediated inhibition of cathepsins and induction of oxidative stress leading to apoptosis.

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Inhibition of cysteine proteases can lead to the stabilization of MKP-1, a phosphatase that dephosphorylates and inactivates ERK. This results in the downregulation of the ERK pathway.

Caption: Inhibition of the ERK signaling pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the immune and inflammatory responses. The activation of NF-κB involves the degradation of its inhibitor, IκB. Cysteine proteases can be involved in this degradation process. By inhibiting these proteases, this compound can potentially modulate NF-κB activity.

Caption: Potential modulation of the NF-κB pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell growth, survival, and metabolism. Some cysteine proteases may be involved in the regulation of components of this pathway. Inhibition by this compound could therefore indirectly affect PI3K/Akt signaling.

Caption: Postulated influence of this compound on the PI3K/Akt signaling pathway.

Conclusion

This compound and its derivatives represent a powerful class of chemical probes for studying the function of cysteine proteases and serve as a foundational platform for the design of novel therapeutics. Their high potency and selectivity, coupled with an irreversible mechanism of action, make them particularly valuable. Understanding their specific inhibitory profiles and their impact on cellular signaling pathways is crucial for their effective application in research and drug development. The data and protocols presented in this guide offer a comprehensive resource for professionals working with these important compounds.

References

E-64: A Technical Guide to its Biological Function in Cellular Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: E-64, a natural product isolated from the fungus Aspergillus japonicus, is a potent, irreversible, and highly selective inhibitor of cysteine proteases.[1][2] Its unique mechanism of action, which involves forming a covalent thioether bond with the active site cysteine of target enzymes, makes it an invaluable tool for studying cellular processes regulated by these proteases.[1][2] this compound and its derivatives do not inhibit serine proteases (with the exception of trypsin), aspartic proteases, or metalloproteinases.[3][4][5] This guide provides an in-depth overview of this compound's mechanism, its role in key cellular pathways such as autophagy and apoptosis, quantitative inhibition data, and detailed experimental protocols for its application in a research setting.

Introduction

This compound, chemically known as L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane, is an epoxide that was first identified in 1978.[2] It targets a broad range of cysteine proteases, including the papain family (e.g., papain, bromelain) and the mammalian cathepsins (B, H, L, K, S) and calpains.[1][3][5][6] Due to its high specificity, cell permeability, and low toxicity, this compound is widely used for both in vitro and in vivo studies to elucidate the roles of cysteine proteases in various physiological and pathological conditions.[1]

Mechanism of Action

This compound functions as an irreversible suicide inhibitor. The core of its inhibitory action lies in its trans-epoxysuccinyl group.[2] The catalytic cysteine residue in the active site of a target protease performs a nucleophilic attack on one of the epoxide carbons. This attack opens the epoxide ring and results in the formation of a stable, covalent thioether bond between the inhibitor and the enzyme, thereby permanently inactivating it.[2][7] Crystal structure analyses have revealed that this compound binds to the S subsites of the protease's active site.[2][8]

References

- 1. agscientific.com [agscientific.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. glpbio.com [glpbio.com]

- 5. E 64 | Synthetic Cathepsin Inhibitors: R&D Systems [rndsystems.com]

- 6. apexbt.com [apexbt.com]

- 7. MEROPS - the Peptidase Database [ebi.ac.uk]

- 8. Structural basis of inhibition of cysteine proteases by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation and Use of E-64 Stock Solution in Cell Culture

Introduction

E-64, with the full chemical name L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane, is a natural, potent, and irreversible inhibitor of cysteine proteases.[1][2] Originally isolated from the fungus Aspergillus japonicus, it is now synthetically prepared for research use.[3] this compound is highly specific for cysteine proteases and does not significantly affect other protease classes like serine proteases (with the exception of trypsin), aspartic proteases, or metalloproteinases.[3][4] Its utility in cell culture is widespread due to its high specificity, cell permeability, and low toxicity.[5]

Mechanism of Action

This compound functions by covalently modifying the active site cysteine residue of its target proteases. The inhibitor's trans-epoxysuccinyl group forms a stable thioether bond with the thiol group (-SH) of the cysteine, leading to irreversible inactivation of the enzyme.[5] This targeted action makes it an invaluable tool for studying cellular processes mediated by cysteine proteases, such as protein degradation, autophagy, and apoptosis.[4]

Applications in Cell Culture

-

Autophagy Research: this compound and its derivatives are commonly used to block the final step of autophagy, which involves the degradation of autophagosomes by lysosomal proteases (e.g., cathepsins). This leads to the accumulation of autophagosomes, allowing for the study of autophagic flux.

-

Cancer Biology: Researchers use this compound to investigate the role of cysteine proteases, like cathepsins, in cancer cell invasion and metastasis.[4]

-

Proteasome Inhibition Studies: Used in conjunction with proteasome inhibitors to distinguish between lysosomal and proteasomal degradation pathways.

-

Parasitology: this compound has shown antiparasitic activity against various organisms by inhibiting essential cysteine proteases.[4]

Quantitative Data Summary

The chemical and physical properties of this compound are summarized below.

Table 1: Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₁₅H₂₇N₅O₅ | [1] |

| Molecular Weight | 357.41 g/mol | [1][6] |

| Purity | ≥95% - >99% (Varies by supplier) | [1] |

| CAS Number | 66701-25-5 | |

Table 2: Solubility and Recommended Concentrations

| Parameter | Details | References |

|---|---|---|

| Solubility in Water | Up to 20-50 mM. Heating may be required. | [1] |

| Solubility in DMSO | Up to ~200 mM. Use fresh, dry DMSO. | |

| Recommended Stock Concentration | 1 mM (in Water) or 10 mM (in DMSO) | [5][7] |

| Typical Working Concentration | 1 - 10 µM | |

Experimental Protocols

Protocol 1: Preparation of 1 mM this compound Stock Solution in Water

This protocol is suitable for experiments where DMSO may interfere with cellular functions.

Materials:

-

This compound powder (MW: 357.41)

-

Sterile, nuclease-free water

-

Sterile conical tube (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Sterile 0.22 µm syringe filter and syringe

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Calculate Mass: To prepare a 1 mM solution, you need 0.35741 mg of this compound per 1 mL of solvent. For a common volume of 10 mL, weigh out 3.57 mg of this compound.

-

Dissolution: Aseptically add the weighed this compound powder to a sterile conical tube. Add the desired volume (e.g., 10 mL) of sterile water.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[5]

-

Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. Aqueous solutions are stable for several months when stored properly.[7]

Protocol 2: Preparation of 10 mM this compound Stock Solution in DMSO

This is a more concentrated stock, useful for minimizing the final solvent concentration in the cell culture medium.

Materials:

-

This compound powder (MW: 357.41)

-

Anhydrous/dry, sterile-filtered DMSO

-

Sterile conical tube

-

Vortex mixer

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Calculate Mass: To prepare a 10 mM solution, you need 3.5741 mg of this compound per 1 mL of DMSO. For a 1 mL volume, weigh out 3.57 mg of this compound.

-

Dissolution: Aseptically add the weighed this compound powder to a sterile tube. Add 1 mL of anhydrous DMSO.

-

Mixing: Vortex thoroughly until the this compound is fully dissolved.

-

Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C for up to one month or at -80°C for up to six months.[8] Always use fresh DMSO, as absorbed moisture can reduce solubility.[4]

Protocol 3: Dilution to Working Concentration

Procedure:

-

Thaw a single aliquot of the this compound stock solution on ice.

-

Determine the final volume of your cell culture medium.

-

Calculate the volume of stock solution needed. For example, to achieve a 10 µM final concentration in 10 mL of medium from a 10 mM stock solution:

-

Use the formula: C₁V₁ = C₂V₂

-

(10,000 µM) * V₁ = (10 µM) * (10 mL)

-

V₁ = 100 µL / 1000 = 0.01 mL = 10 µL

-

-

Add the calculated volume (10 µL) of the stock solution directly to the pre-warmed cell culture medium.

-

Mix gently by swirling the plate or flask before treating the cells.

-

Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to your specific cell line, typically below 0.1%.

Visualized Workflow and Signaling Pathway

References

- 1. This compound, cysteine protease inhibitor (CAS 66701-25-5) | Abcam [abcam.com]

- 2. apexbt.com [apexbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. agscientific.com [agscientific.com]

- 6. selleckchem.com [selleckchem.com]

- 7. zellbio.eu [zellbio.eu]

- 8. medchemexpress.com [medchemexpress.com]

Optimal In Vitro Working Concentrations of E-64: Application Notes and Protocols for Cysteine Protease Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing E-64, a potent and irreversible inhibitor of cysteine proteases, in a variety of in vitro applications. This document outlines the mechanism of action, optimal working concentrations, and detailed protocols for enzymatic and cell-based assays.

Introduction to this compound

This compound, or L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane, is a natural product originally isolated from the fungus Aspergillus japonicus. It is a highly selective and irreversible inhibitor of many cysteine proteases. Its mechanism of action involves the covalent modification of the active site cysteine residue within the target protease, forming a stable thioether bond. This specificity makes this compound an invaluable tool for studying the roles of cysteine proteases in various biological processes, including protein degradation, antigen presentation, and apoptosis. This compound is known to inhibit a range of cysteine proteases, including papain, cathepsins (B, H, K, L, and S), and calpains.[1] It is important to note that this compound does not inhibit serine proteases, with the exception of trypsin to some extent.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound is demonstrated by its low half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values against various proteases and in cell-based assays.

Table 1: IC50 Values of this compound for Purified Cysteine Proteases

| Target Protease | IC50 Value | Source |

| Papain | 9 nM | [1][2][3] |

| Cathepsin B | 6 µM (in S. cervi) | [3] |

| Cathepsin K | 1.4 nM | [1] |

| Cathepsin L | 2.5 nM | [1] |

| Cathepsin S | 4.1 nM | [1] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Cell Line / System | Assay | Effective Concentration | Effect | Source |

| H-59 and M-27 cells | Cell Invasion Assay | 10 µg/mL | 97% inhibition of H-59 invasion | [4] |

| S. cervi parasites | Motility and Viability Assay | EC50 = 16 µM | Decrease in motility and viability | [3] |

| HEK293 Cells | Autophagy Flux Assay | Not specified, but used to block lysosomal degradation | Modest increase in basal autophagic activity | [5] |

| HeLa Cells | Autophagy Flux Assay | Not specified, but used to block lysosomal degradation | Impaired autophagic flux | [6] |

| Primary Neurons | General Use | 10 µM | Not specified | |

| Ovarian Cancer Cells | Cell Invasion Assay | Not specified | Blocks invasion | [1][2] |

Experimental Protocols

Preparation of this compound Stock Solutions

This compound is soluble in water and DMSO.

-

Aqueous Stock (1 mM): Dissolve 3.57 mg of this compound (MW: 357.41 g/mol ) in 10 mL of sterile, purified water. Gentle heating may be required for complete dissolution. Aqueous stocks are best prepared fresh, as they are not recommended for storage for more than one day.

-

DMSO Stock (10 mM): Dissolve 3.57 mg of this compound in 1 mL of dry DMSO. This stock solution can be stored at -20°C for several months. For biological experiments, dilute the DMSO stock into aqueous buffers to ensure the final DMSO concentration is minimal, as organic solvents can have physiological effects.

Protocol for Determining the IC50 of this compound against a Cysteine Protease (Fluorometric Assay)

This protocol provides a general framework for determining the IC50 value of this compound against a specific cysteine protease, such as cathepsin L, using a fluorogenic substrate.

Materials:

-

Purified cysteine protease (e.g., human cathepsin L)

-

This compound

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for cathepsin L)

-

Assay Buffer (e.g., 50 mM Tris, 35 mM NaCl, 5 mM TCEP, pH 8)

-

DMSO (for inhibitor dilution)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of the cysteine protease in the assay buffer. The final concentration should be optimized to yield a linear reaction rate over the desired time course.

-

Inhibitor Dilution Series: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dilution might be 100 µM, with subsequent 2-fold or 3-fold dilutions.

-

Assay Setup:

-

Add 5 µL of each this compound dilution (or DMSO for the no-inhibitor control) to the wells of the black 96-well plate.

-

Add 25 µL of assay buffer to each well.

-

Add 20 µL of the prepared enzyme solution to each well.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition: Add 50 µL of the fluorogenic substrate solution (prepared in assay buffer) to each well to initiate the reaction. The final substrate concentration should be at or below the Km value for the enzyme.

-

Fluorescence Measurement: Immediately begin reading the fluorescence intensity kinetically using a microplate reader with appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex/Em = 360/450 nm for AMC-based substrates).[7] Record data every 1-2 minutes for 15-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.

-

Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.

-

Protocol for Assessing Autophagy Flux using this compound in Cell Culture

This compound is commonly used to block the final step of autophagy, the degradation of autophagosomes by lysosomal proteases. This allows for the accumulation of autophagosomes, which can be quantified to measure autophagic flux.

Materials:

-

Mammalian cells (e.g., HeLa or HEK293) cultured in appropriate media

-

This compound

-

Optional: Other autophagy modulators (e.g., rapamycin for induction, bafilomycin A1 as a positive control for lysosomal inhibition)

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-LC3B, anti-p62/SQSTM1, anti-actin or -tubulin)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

-

Treatment:

-

Treat cells with the desired experimental conditions (e.g., nutrient starvation to induce autophagy).

-

In parallel, treat a set of wells with the same conditions plus this compound at a working concentration typically ranging from 10 to 100 µM. A common concentration used is 10 µM. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup. A typical incubation time is 2-4 hours.

-

-

Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against LC3B and p62. LC3B will appear as two bands: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). p62 is a protein that is degraded by autophagy, so its levels will decrease with increased autophagic flux.

-

Use an antibody against a housekeeping protein (e.g., actin or tubulin) as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II and p62.

-

An increase in the LC3-II/actin ratio in the presence of this compound compared to its absence indicates an active autophagic flux. The accumulation of p62 in the presence of this compound also confirms the blockage of autophagic degradation.

-

Signaling Pathways and Experimental Workflows

Autophagy Signaling Pathway

This compound inhibits the degradation of autolysosomes by blocking the activity of lysosomal cysteine proteases, such as cathepsins. This leads to the accumulation of autophagosomes.

Caption: The role of this compound in the autophagy pathway.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in determining the IC50 of this compound.

Caption: Workflow for IC50 determination of this compound.

Conclusion

This compound is a versatile and potent tool for studying the function of cysteine proteases in vitro. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to investigate the roles of these enzymes in various biological contexts. Careful optimization of inhibitor concentration and incubation time is crucial for obtaining reliable and reproducible results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of Cathepsin B by this compound Induces Oxidative Stress and Apoptosis in Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Enhanced Levels of Peroxisome-Derived H2O2 Do Not Induce Pexophagy but Impair Autophagic Flux in HEK-293 and HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chondrex.com [chondrex.com]

E-64 Treatment Protocol for Inhibiting Calpain Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of E-64, a potent and irreversible inhibitor of cysteine proteases, to specifically target and inhibit calpain activity in both in vitro and in vivo experimental settings.

This compound, originally isolated from Aspergillus japonicus, is a highly selective inhibitor of cysteine proteases, including calpains, cathepsins, and papain.[1][2][3] Its mechanism of action involves the formation of a covalent thioether bond with the thiol group of the active site cysteine residue, leading to irreversible inactivation of the enzyme.[2][4] This specificity and low toxicity make this compound a valuable tool for elucidating the physiological and pathological roles of calpains.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a reference for experimental design.

Table 1: this compound Inhibitory Potency

| Target Enzyme | IC50 Value | Notes |

| Calpain | 0.57 ± 0.01 µM | Irreversible inhibitor.[5] |

| Papain | 9 nM | Potent irreversible inhibition.[3][6][7] |

| Cathepsin B | - | Effectively inhibited.[3][8] |

| Cathepsin H | - | Effectively inhibited.[3] |

| Cathepsin L | - | Effectively inhibited.[3][8] |

| Cathepsin K | 1.4 nM | [9] |

| Serine Proteases | No inhibition | [2][3] |

| Aspartic Proteases | No inhibition | [3] |

Table 2: Recommended Working Concentrations

| Application | Recommended Concentration | Incubation Time |

| In Vitro (Cell Culture) | 1 - 10 µM | Varies (e.g., 24 hours) |

| In Vivo (Rats, Spinal Cord Injury) | 1 mg/kg (continuous infusion) | 24 hours |

| In Vivo (Rats, Hypertension) | 1 mg/day (intravenous infusion) | Daily |

| In Vivo (Mice, Alzheimer's Model) | - | From 2 to 7 months of age |

Experimental Protocols

I. In Vitro Protocol: Inhibition of Calpain Activity in Cultured Cells

This protocol outlines the treatment of cultured cells with this compound to inhibit endogenous calpain activity. The subsequent assessment of calpain inhibition can be performed using Western blotting to detect the cleavage of a known calpain substrate, such as spectrin or α-fodrin.

Materials:

-

This compound (MW: 357.41 g/mol )

-

Dimethyl sulfoxide (DMSO) or sterile water

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail (optional, but recommended)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-spectrin, anti-α-fodrin, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Stock Solution Preparation:

-

Cell Treatment:

-

Plate cells at the desired density and allow them to adhere overnight.

-

The following day, dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (typically 1-10 µM).[4]

-

Remove the old medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for the desired period (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Lyse the cells in an appropriate lysis buffer containing protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize protein concentrations for all samples.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against a known calpain substrate (e.g., spectrin or α-fodrin). A hallmark of calpain activity is the cleavage of spectrin to a 150 kDa fragment.[5]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate. A decrease in the cleavage products of the substrate in this compound treated cells indicates successful calpain inhibition.

-

II. In Vivo Protocol: Systemic Administration of this compound in Rodent Models

This protocol provides a general guideline for the systemic administration of this compound to inhibit calpain activity in rodent models, based on studies of spinal cord injury and Alzheimer's disease.

Materials:

-

This compound or its more cell-permeable analog, E-64d

-

Sterile saline (0.9% sodium chloride)

-

Saturated sodium bicarbonate solution (optional)

-

Acetic acid (for pH adjustment)

-

Administration equipment (e.g., osmotic pumps, syringes for intravenous injection)

Procedure:

-

Preparation of this compound Solution for Injection:

-

Administration:

-

Continuous Infusion (e.g., for spinal cord injury models): Load an osmotic pump with the this compound solution to deliver a constant dose (e.g., 1 mg/kg) over a specified period (e.g., 24 hours).[10]

-

Daily Intravenous Injection (e.g., for hypertension studies): Administer this compound intravenously at a specific dose (e.g., 1 mg/day).[6]

-

Long-term Treatment (e.g., for Alzheimer's disease models): The specific administration route and dosage for long-term studies may vary and should be optimized for the specific model and research question. One study treated mice from 2 to 7 months of age.[5]

-

-

Assessment of Calpain Inhibition:

-

Following the treatment period, harvest tissues of interest (e.g., brain, spinal cord).

-